molecular formula C10H8N2O B157908 4-(1H-Imidazol-1-yl)benzaldehyde CAS No. 10040-98-9

4-(1H-Imidazol-1-yl)benzaldehyde

Cat. No. B157908
CAS RN: 10040-98-9
M. Wt: 172.18 g/mol
InChI Key: DCICUQFMCRPKHZ-UHFFFAOYSA-N
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Patent
US04661603

Procedure details

A Grignard reagent which is prepared by reacting 1.9 g of magnesium with 15 g of p-chlorobromobenzene in 40 ml of ether is added to a suspension of 6.2 g of 4-(1-imidazolyl)benzaldehyde in 70 ml of ether at 0° C. After the mixture is stirred at room temperature for an hour, the reaction mixture is poured into an aqueous ammonium chloride solution with caution. The mixture is extracted with chloroform and the chloroform is distilled off. The residue is purified column-chromatographically and recrystallized from toluene to give 8.6 g of α-(4-chlorophenyl)-4-(1-imidazolyl)benzenemethanol as white crystals, melting at 148.5°-149.5° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.[N:10]1([C:15]2[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=2)[CH:14]=[CH:13][N:12]=[CH:11]1.[Cl-].[NH4+]>CCOCC>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH:19]([C:18]2[CH:17]=[CH:16][C:15]([N:10]3[CH:14]=[CH:13][N:12]=[CH:11]3)=[CH:22][CH:21]=2)[OH:20])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Br
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture is stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is purified column-chromatographically
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.